molecular formula C8H6IN3O2 B13122441 methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B13122441
M. Wt: 303.06 g/mol
InChI Key: YOKOUXPWSBUTKL-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an iodine atom at position 3 and a methyl ester group at position 4. This structure combines the electron-withdrawing properties of the ester group with the steric and electronic effects of iodine, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

YOKOUXPWSBUTKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2N=C1)I

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Reagents & Conditions Key Notes
S1 Reduction of 2-chloro-5-fluoronicotinic acid to 2-chloro-3-hydroxymethyl-5-fluoropyridine N,N-carbonyldiimidazole activation, sodium borohydride reduction, tetrahydrofuran solvent, 20–30 °C Avoids strong corrosive acids; mild and safe; high yield
S2 Oxidation of hydroxymethyl to formyl group TEMPO oxidation system (sodium hypochlorite, potassium bromide, tetramethylpiperidine oxide, sodium bicarbonate), 0–35 °C Efficient oxidation under mild conditions; organic solvent-water biphasic system
S3 Ring closure with hydrazine hydrate to form pyrazolo[3,4-b]pyridine core Hydrazine hydrate, base (triethylamine or diisopropylethylamine), solvent (water, ethanol), 40–70 °C Formation of fused heterocycle; reaction monitored for completion
S4 Iodination at 3-position Iodine or iodide salts (I2, NaI, KI), base (NaOH, KOH, K2CO3), solvent (ethanol, DMSO), 20–100 °C Controlled iodination; quenching with sodium sulfite; recrystallization for purity

Note: Although the example above is for 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the methodology can be adapted to the methyl ester at the 6-position and the 3-iodo substitution required for methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate by starting from corresponding methyl nicotinic acid derivatives and adjusting reaction conditions accordingly.

Key Experimental Parameters and Yields

Parameter Details Comments
Solvents Tetrahydrofuran, ethylene glycol dimethyl ether, ethanol, dichloromethane, water Choice depends on step; THF preferred for reduction; biphasic systems for oxidation
Temperature Range 0 °C to 100 °C depending on step Mild conditions favor safety and yield
Reagents Molar Ratios Sodium borohydride: 2–4 equiv; hydrazine hydrate: 1–1.5 equiv; iodine reagents stoichiometric Optimized for maximum conversion and minimum side reactions
Yields Typically high (>80%) for each step Industrially scalable and reproducible

Alternative and Supporting Synthetic Approaches

  • Buchwald–Hartwig and Suzuki Coupling Reactions: For functionalization of pyrazolo[3,4-b]pyridine derivatives, palladium-catalyzed cross-coupling methods are used to introduce various substituents, which can be adapted for iodination or further derivatization of the 3-position.

  • Protection and Deprotection Strategies: Protecting groups like para-methoxybenzyl are employed during multi-step syntheses to control reactivity and enable selective functionalization.

  • Vectorial Functionalization: Selective metalation and halogenation strategies allow for precise substitution patterns on the pyrazolo[3,4-c]pyridine scaffold, which by analogy can inform the preparation of the 3-iodo derivative in the [4,3-b] series.

Summary Table of Preparation Methods for this compound

Preparation Aspect Description Reference
Starting Material Methyl 6-carboxylate substituted pyridine derivatives
Core Formation Hydrazine-induced ring closure of aldehyde intermediates
Iodination Electrophilic iodination using I2/NaI/KI with base
Reaction Conditions Mild temperatures (0–100 °C), use of organic solvents and aqueous workups
Purification Recrystallization from organic solvents for high purity
Yield and Scalability High yields, suitable for industrial scale

Research Findings and Industrial Relevance

  • The preparation method avoids hazardous reagents such as strong acids and diazonium salts, enhancing safety and environmental compliance.
  • The synthetic route is amenable to scale-up due to mild reaction conditions and readily available reagents.
  • The iodination step is crucial for enabling further functionalization in medicinal chemistry applications, particularly in kinase inhibitor development.
  • The methodology aligns with modern pharmaceutical intermediate synthesis standards emphasizing yield, safety, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has been studied for its potential to inhibit specific cancer cell lines. For instance, studies have shown that modifications in the pyrazole ring can enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

1.3 Neurological Applications
this compound has been investigated for its effects on neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Agrochemical Applications

2.1 Herbicidal Activity
The pyrazolo[4,3-b]pyridine framework is known for its herbicidal properties. This compound has shown promise as a selective herbicide in agricultural settings. Field trials have indicated that it can effectively control weed populations without harming crops .

2.2 Insecticidal Properties
In addition to herbicides, this compound has been explored for its insecticidal activity. Its efficacy against specific pest species suggests that it could be developed into a novel insecticide, contributing to integrated pest management strategies .

Material Science Applications

3.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Research indicates that it can be used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved efficiency and stability .

3.2 Polymer Chemistry
This compound can also serve as a building block in polymer chemistry. Its reactivity allows for the synthesis of functionalized polymers that can be used in coatings, adhesives, and other materials with specific performance characteristics .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in specific cancer cell lines
Antimicrobial Properties Effective against various pathogenic bacteria
Neurological Applications Modulates neurotransmitter systems
Herbicidal Activity Selective control of weed populations
Insecticidal Properties Efficacy against specific pest species
Organic Electronics Used as a semiconductor material in OLEDs
Polymer Chemistry Building block for functionalized polymers

Mechanism of Action

The mechanism of action of methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo[4,3-b]Pyridine Family

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key References
Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate C₈H₆IN₃O₂ 303.06 g/mol I (3), COOCH₃ (6) Not explicitly listed Derived from
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate C₈H₇N₃O₂ 177.16 g/mol COOCH₃ (6) 1301214-72-1
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₁₁H₁₂ClN₃O₂ 253.69 g/mol Cl (5), CH₃ (1,3,6), COOCH₃ (4) 866769-80-4
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₁₃H₁₇N₃O₃ 263.29 g/mol CH(CH₃)₂ (1), CH₃ (3), COOC₂H₅ (4) 1174844-27-9

Key Observations :

  • Electronic Effects : The iodine atom in the target compound introduces strong electron-withdrawing and polarizable characteristics, enhancing reactivity in cross-coupling reactions compared to chloro or methyl substituents .
  • Biological Relevance : Ethyl esters (e.g., Table 1 entry 4) are often prodrugs, whereas methyl esters (target compound) may exhibit higher metabolic stability .

Comparison with Pyrrolo[2,3-b]Pyridine Derivatives

Table 2: Heterocyclic Core Modifications
Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups CAS Number References
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate C₉H₇BrN₂O₂ 271.07 g/mol Pyrrolo[2,3-b]pyridine Br (3), COOCH₃ (6) Not explicitly listed
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate C₁₂H₁₄IN₃O₂ 359.17 g/mol Pyrrolo[2,3-b]pyridine I (3), Boc (5) 1015609-19-4

Key Observations :

  • Reactivity : Bromo and iodo substituents in pyrrolo cores (Table 2) are pivotal for Suzuki-Miyaura couplings, but pyrazolo cores (Table 1) may offer better π-stacking in drug design due to aromatic nitrogen positioning .
  • Solubility : The tert-butyl carbamate group in the pyrrolo derivative (Table 2) improves solubility in organic solvents compared to methyl esters .

Halogen-Substituted Analogs

Iodine’s larger atomic radius and lower electronegativity compared to bromine or chlorine influence both reactivity and crystal packing:

  • Cross-Coupling Efficiency : Iodo-substituted compounds are more reactive than bromo analogs (e.g., methyl 3-bromo-pyrrolo[2,3-b]pyridine-6-carboxylate ) in Pd-catalyzed reactions.
  • Melting Points : Chloro derivatives (e.g., Table 1 entry 3) often exhibit higher melting points (e.g., 273–278.5°C for a methylpyrazolo[3,4-b]pyridine ) due to stronger halogen-based intermolecular forces.

Biological Activity

Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8_8H6_6IN3_3O2_2
  • Molecular Weight : 303.06 g/mol
  • IUPAC Name : methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate
  • Canonical SMILES : COC(=O)C1=CC2=NNC(=C2N=C1)I

The presence of the iodine atom at the 3-position and the carboxylate group at the 6-position enhances its reactivity and biological potential, making it a valuable candidate for drug development.

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. In vitro studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridines can effectively inhibit FGFR kinases, suggesting similar potential for this compound .
  • Cell Proliferation Modulation : The compound may influence cell proliferation pathways by interacting with kinases involved in cell cycle regulation. For instance, it has been noted to exhibit anticancer properties against various cell lines, including MDA-MB453 and MCF-7, with IC50_{50} values indicating significant potency against these cancer cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, although further research is necessary to elucidate these mechanisms fully.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description IC50_{50} Values
Anticancer Activity Inhibits cancer cell proliferation in various cell linesMDA-MB453: 29.1 µM; MCF-7: 15.3 µM
FGFR Inhibition Selective inhibition of FGFR kinasesPotent in vitro activity
Anti-inflammatory Potential to modulate inflammatory responsesFurther studies required
Antimicrobial Activity Exhibits activity against bacteria such as E. coli and S. aureusSpecific IC50_{50} values not yet established

Case Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of pyrazolo[4,3-b]pyridine derivatives found that compounds with similar structures exhibit significant anticancer activity. This compound is hypothesized to share these properties based on structural similarities and preliminary data indicating its potential efficacy against breast cancer cell lines .

Case Study 2: FGFR Kinase Inhibition

Research conducted on substituted pyrazolo derivatives revealed that specific modifications could enhance FGFR inhibition. The findings suggest that this compound might be a promising candidate for further development as an FGFR inhibitor due to its structural features conducive to binding interactions with the receptor .

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